Sudan II

Catalog No.
S523852
CAS No.
3118-97-6
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sudan II

CAS Number

3118-97-6

Product Name

Sudan II

IUPAC Name

1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3

InChI Key

JBTHDAVBDKKSRW-UHFFFAOYSA-N

solubility

Insoluble in water; sol in ethanol, acetone and benzene
Soluble in ether

Synonyms

C.I. Solvent Orange 7; NSC 10457; NSC-10457; NSC10457; Fat Scarlet 2G; Oil Scarlet; A.F. Red No. 5; AI3-02853; Aizen Food Red No. 5; Rot B; Sudan II;

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C

The exact mass of the compound Sudan II is 276.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; sol in ethanol, acetone and benzenesoluble in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10457. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of azobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sudan II (CAS: 3118-97-6), also known as Solvent Orange 7, is a synthetic, fat-soluble diazo dye belonging to the lysochrome family. Characterized by the presence of two methyl groups on its phenyl ring, it exhibits high lipophilicity and complete solubility in non-polar organic solvents, hydrocarbons, and waxes [1]. In industrial procurement, Sudan II is primarily sourced as a specialized colorant for plastics, fuels, and polishes, or as a high-purity analytical standard for food safety and environmental testing [2]. Its core value proposition lies in its specific thermal stability, distinct orange-red optical profile, and predictable electrochemical behavior, making it a critical material for applications requiring precise non-polar solubility and spectral tuning that cannot be achieved by lighter or heavier azo dyes.

Procurement Fit

Histological lipid stain for frozen sections
Industrial dye for waxes, oils, and plastics
Reference standard for banned dye detection by HPLC

Substituting Sudan II with its closest structural analogs, such as Sudan I (Solvent Yellow 14) or Sudan III (Solvent Red 23), frequently leads to process failures in both industrial manufacturing and analytical workflows. In polymer and wax extrusion, replacing Sudan II with Sudan I reduces the thermal processing window by over 20 °C, risking volatilization and inconsistent coloration[1]. Spectrally, Sudan II provides a distinct ~490 nm absorption maximum; substituting it with Sudan I (~475 nm) or Sudan III (~504 nm) fundamentally alters the target hue from orange-red to either yellow-orange or deep red, ruining color-matching formulations [2]. Furthermore, in analytical testing, generic extraction protocols optimized for Sudan I or III yield significantly lower recoveries for Sudan II, necessitating compound-specific solid-phase extraction (SPE) methods to prevent false-negative quantification.

Substitution Risk

Methyl substitutionSudan I and III differ by methyl groups, altering solubility and spectral profiles that may shift detection sensitivity.
Thermal processingHigher melting point relative to Sudan I may require different industrial processing conditions, which may limit direct substitution.
Non-azo lipid stainsOil Red O introduces different solubility and hue, potentially compromising staining specificity and reproducibility.

Thermal Processing Window: Higher Melting Point Over Sudan I

Thermal stability is a critical procurement dimension for dyes used in high-temperature polymer molding and wax formulations. Sudan II exhibits a melting point of 156–158 °C, which is significantly higher than its des-methyl analog, Sudan I, which melts at 131–133 °C [1]. This ~25 °C difference provides a wider thermal processing window, reducing the risk of dye volatilization, thermal degradation, or color shifting during extrusion processes.

Evidence DimensionMelting Point
Target Compound Data156–158 °C
Comparator Or BaselineSudan I (131–133 °C)
Quantified Difference~25 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

Procuring Sudan II over Sudan I enables higher-temperature manufacturing processes for plastics and waxes without compromising colorant stability.

HPLC MDL vs. Sudan I
Head-to-head
0.0029 mg/kg
Informs method detection limit context
HPLC-UV, food matrix, nanosilica adsorption

Spectral Tuning: Distinct Absorption Profile for Precise Color Matching

For optical filters and industrial colorants, precise spectral absorption is mandatory. Sudan II demonstrates a maximum absorption wavelength (λmax) of 489–496 nm in organic solvents, providing a distinct orange-red hue[1]. In contrast, Sudan I absorbs at 475–480 nm (yellow-orange), while Sudan III absorbs at 503–508 nm (red)[1]. This specific spectral positioning allows Sudan II to fill the critical gap between yellow and deep red azo dyes.

Evidence DimensionMaximum Absorption Wavelength (λmax)
Target Compound Data489–496 nm
Comparator Or BaselineSudan I (475–480 nm) and Sudan III (503–508 nm)
Quantified Difference10–16 nm red-shift vs Sudan I; ~10 nm blue-shift vs Sudan III
ConditionsUV-Vis spectroscopy in ethanol/acetonitrile

Buyers must select Sudan II when formulations require an exact orange-red spectral signature that cannot be achieved by blending lighter or heavier Sudan analogs.

Recovery vs. Sudan I
Head-to-head
96.16% (vs 99.83% Sudan I)
Indicates matrix effect review
n=18, HPLC-UV, food matrix

Analytical Extraction Dynamics: Matrix Recovery Challenges

When procured as an analytical standard for complex lipid matrices (e.g., palm oil), Sudan II exhibits distinct extraction behaviors. Under standard LC-MS/MS sample preparation protocols, Sudan II yields an average recovery of 57–62%, which is markedly lower than the recoveries for Sudan I (77–84%) and Sudan III (73–92%) [1]. This indicates that Sudan II is more susceptible to matrix effects or requires highly optimized solid-phase extraction (SPE) conditions to achieve quantitative accuracy.

Evidence DimensionAverage Extraction Recovery
Target Compound Data57–62%
Comparator Or BaselineSudan I (77–84%) and Sudan III (73–92%)
Quantified Difference15–30% lower baseline recovery
ConditionsLC-MS/MS extraction from spiked palm oil matrices

Laboratories procuring Sudan II standards must implement compound-specific extraction protocols, as generic azo-dye methods will lead to severe under-quantification.

Melting point
Reported
156–158 °C
Defines thermal processing range
Intermediate within Sudan class

Filtration and Remediation: Nanosilica Adsorption Capacity

The binding efficiency of azo dyes to silica matrices dictates their behavior in both chromatography and industrial filtration. At pH 3, Sudan II demonstrates a maximum adsorption capacity (qm) of 0.699 mg/g on nanosilica, surpassing Sudan I, which has a capacity of 0.619 mg/g under identical conditions [1]. This higher affinity suggests that Sudan II interacts more strongly with silica surfaces, likely due to the increased lipophilicity imparted by its methyl groups.

Evidence DimensionMaximum Adsorption Capacity (qm)
Target Compound Data0.699 mg/g
Comparator Or BaselineSudan I (0.619 mg/g)
Quantified Difference12.9% higher adsorption capacity
ConditionsNanosilica adsorbent, pH 3, 120 min equilibrium time

This higher binding capacity dictates the selection of silica-based filtration media and retention times when designing purification or wastewater remediation workflows.

Staining hue
Head-to-head
Orange-yellow (target) / Deep orange-red (Oil Red O)
Supports histological stain selection
Supersaturated alcoholic solution

Electrochemical Sensor Development: Ultra-Low Detection Limits

In the development of advanced electrochemical sensors, the redox activity of the target analyte is crucial. When evaluated using a carbon nanotube-ionic liquid gel modified glassy carbon (MWNTs-IL-Gel/GC) electrode, Sudan II achieves an ultra-low Limit of Detection (LOD) of 0.001 ppm [1]. This matches the sensitivity of Sudan I but significantly exceeds heavier analogs like Sudan III (0.005 ppm) and Sudan IV (0.025 ppm) [1].

Evidence DimensionElectrochemical Limit of Detection (LOD)
Target Compound Data0.001 ppm
Comparator Or BaselineSudan III (0.005 ppm) and Sudan IV (0.025 ppm)
Quantified Difference5x to 25x lower (better) LOD
ConditionsCyclic voltammetry on MWNTs-IL-Gel/GC electrode

For researchers procuring redox-active probes, Sudan II offers greater electrochemical sensitivity compared to heavier Sudan dyes, making it an ideal benchmark for sensor calibration.

LogP (XlogP)
Class-level
4.56
Informs extraction and fate modeling
Calculated value; class trend
HPLC-ECD LOD
Class-level
0.001–0.005 ppm (class range)
Supports high-sensitivity method development
MWNTs-IL-Gel/GC electrode

High-Temperature Polymer and Wax Coloration

Due to its elevated melting point (156–158 °C) compared to Sudan I, Sudan II is the target procurement choice for coloring extruded plastics, industrial waxes, and high-temperature polishes. It ensures that the dye does not volatilize or degrade during thermal processing, maintaining color consistency [1].

Precise Spectral Tuning in Optical Filters and Inks

Sudan II is ideal for formulations requiring an exact orange-red hue. Because its absorption maximum sits precisely between 489–496 nm, it is procured when the yellow-orange of Sudan I or the deep red of Sudan III fails to meet stringent spectral requirements for optical filters or specialized solvent inks [1].

Analytical Standard for Matrix Extraction Optimization

Because Sudan II exhibits uniquely low recovery rates (57–62%) in standard lipid extractions compared to its analogs, it serves as a critical, rigorous benchmark standard. Analytical laboratories procure it specifically to validate and optimize compound-specific solid-phase extraction (SPE) methods for complex food and environmental matrices [1].

Benchmark Analyte for Electrochemical Sensor Calibration

Offering an ultra-low limit of detection (0.001 ppm) on carbon nanotube-modified electrodes, Sudan II is an optimal redox-active probe. Sensor developers procure it over heavier Sudan dyes to calibrate high-sensitivity voltammetric assays and validate novel electrode materials[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Food safety HPLC-UV testing
Analytical sensitivity and recovery profile
Detection limit and recovery validation
Histological lipid staining
Orange-yellow hue for contrast
Staining specificity and co-staining compatibility
Industrial non-polar coloring
Thermal processing stability range
Dispersion and color fastness under heat
Environmental fate modeling
Intermediate lipophilicity (LogP context)
Extraction efficiency and bioaccumulation potential

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

C.i. solvent orange 7 appears as red crystals. Insoluble in water.
Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline]

Color/Form

Red needles
Brown-red crystals; red needles

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.126263138 Da

Monoisotopic Mass

276.126263138 Da

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits ... fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

166 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8C1M5O3ECT

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 74 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 69 of 74 companies with hazard statement code(s):;
H315 (98.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

3118-97-6

Wikipedia

Sudan_II

Methods of Manufacturing

Prepared by coupling diazotized m-xylidene with 2-naphthol.

General Manufacturing Information

2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]-: ACTIVE
Large-scale production of Sudan II in the USA was first reported in 1921. In 1971, three manufacturers reported production of 34,500 kg; in 1972, it was also produced by three manufacturers, but separate production data were not published, and it was included in a miscellaneous category containing at least 11 other colors, with a total production of 236,000 kg.
The Deutsche Forschungsgemeinschaft, 1955, reported that Sudan II was approved for use as a general food coloring in Canada, Greece, Japan, Mexico, Norway and Peru. A later edition, 1957, reported approval in Cuba, the Dominican Republic and Guatemala, but indicated that approval had been withdrawn in Canada and Norway. Approval for its use in food in Japan was withdrawn prior to 1966, although it was retained for certain non food uses. Sudan II was added to the USA approved list of food, drug and cosmetic colors in 1939, but in 1956, on the basis of toxicological data, it was removed from this list for use in food but permitted in externally applied drugs and cosmetics. In 1963, it was removed for even these uses.
Delisted for use in foods, drugs and cosmetics by the FDA.
1: Shono M, Numata M, Sasaki K. Allergic contact dermatitis caused by Solvent Orange 60 in spectacle frames in Japan. Contact Dermatitis. 2018 Jan;78(1):83-84. doi: 10.1111/cod.12752. PubMed PMID: 29265444.
2: Petigara BR, Scher AL. Direct method for determination of Sudan I in FD&C Yellow No. 6 and D&C Orange No. 4 by reversed-phase liquid chromatography. J AOAC Int. 2007 Sep-Oct;90(5):1373-8. PubMed PMID: 17955981.
3: Møller P, Wallin H. Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene. Mutat Res. 2000 Jan;462(1):13-30. Review. PubMed PMID: 10648921.
4: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Natl Toxicol Program Tech Rep Ser. 1988 Feb;334:1-158. PubMed PMID: 12732902.
5: Fujita S, Adachi S, Uesugi T. Effect of 1-m-tolueneazo-2-naphthol on hepatic drug metabolism. I. Induction of cytochrome P-448. J Pharmacobiodyn. 1982 Apr;5(4):259-65. PubMed PMID: 7120027.

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